3,4-bis(chloromethyl)-1,2,5-Oxadiazole
Description
3,4-Bis(chloromethyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a five-membered 1,2,5-oxadiazole (furazan) ring substituted with two chloromethyl (–CH2Cl) groups at the 3- and 4-positions. Its molecular formula is C4H4Cl2N2O, with a molecular weight of 179.0 g/mol. While direct experimental data on its physicochemical properties (e.g., density, melting point) are sparse in the literature, analogs suggest its reactivity is influenced by the electron-withdrawing oxadiazole core and labile chlorine atoms .
Properties
CAS No. |
53601-88-0 |
|---|---|
Molecular Formula |
C4H4Cl2N2O |
Molecular Weight |
166.99 g/mol |
IUPAC Name |
3,4-bis(chloromethyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C4H4Cl2N2O/c5-1-3-4(2-6)8-9-7-3/h1-2H2 |
InChI Key |
SECPUWPTTFABIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NON=C1CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(chloromethyl)-1,2,5-Oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3,4-bis(chloromethyl)-1,2,5-Oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-bis(chloromethyl)-1,2,5-Oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can undergo oxidation to form oxadiazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxadiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, oxidized oxadiazole compounds, and reduced oxadiazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
3,4-Bis(chloromethyl)-1,2,5-oxadiazole serves as a precursor for synthesizing various bioactive compounds. Its derivatives have demonstrated significant antibacterial, antifungal, and anticancer activities.
Antibacterial and Antifungal Activities
Research indicates that oxadiazole derivatives exhibit notable antibacterial properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 10.8 | Antibacterial against Staphylococcus aureus |
| Compound B | 200 | Antifungal comparable to Fluconazole |
These compounds have been synthesized through various methods involving 3,4-bis(chloromethyl)-1,2,5-oxadiazole as a key intermediate .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound C | A549 (lung cancer) | 1.02 | Significant growth inhibition |
| Compound D | MDA-MB-231 (breast cancer) | 1.34 | Significant growth inhibition |
These findings suggest that modifications of the oxadiazole ring can lead to compounds with enhanced anticancer activity .
Agricultural Applications
The biological activity of oxadiazoles extends to agricultural applications as well. They are being explored as potential herbicides and insecticides.
Herbicidal Activity
Recent studies have shown that certain oxadiazole derivatives possess herbicidal properties. For example:
| Compound | Target Species | Activity |
|---|---|---|
| Compound E | Amaranthus retroflexus (pigweed) | Effective growth inhibition |
| Compound F | Echinochloa crus-galli (barnyard grass) | Effective growth inhibition |
These compounds are synthesized from 3,4-bis(chloromethyl)-1,2,5-oxadiazole through various chemical transformations aimed at enhancing their herbicidal efficacy .
Materials Science Applications
In materials science, 3,4-bis(chloromethyl)-1,2,5-oxadiazole is being investigated for its potential in polymer synthesis.
Polymerization Studies
Research has explored the polymerization of 3,4-bis(chloromethyl)-1,2,5-oxadiazole to create high-performance polymers. The polymerization process involves dehydrohalogenation under specific conditions to yield poly(1,3,4-oxadiazole). Key findings include:
| Condition | Result |
|---|---|
| Temperature: -40°C | Low reactivity observed |
| Temperature: 50-60°C | High yield (up to 91%) |
This controlled polymerization method allows for the development of materials with desirable mechanical properties and thermal stability .
Case Studies
Several case studies illustrate the diverse applications of 3,4-bis(chloromethyl)-1,2,5-oxadiazole:
Case Study 1: Antimicrobial Derivatives
A study synthesized a series of oxadiazole derivatives from 3,4-bis(chloromethyl)-1,2,5-oxadiazole and evaluated their antimicrobial properties. The results showed significant activity against a range of bacterial and fungal strains.
Case Study 2: Herbicidal Efficacy
Another research project focused on modifying the structure of oxadiazoles to enhance their herbicidal activity against common weeds. The study reported promising results with specific derivatives demonstrating effective growth inhibition.
Mechanism of Action
The mechanism of action of 3,4-bis(chloromethyl)-1,2,5-Oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The properties of 1,2,5-oxadiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Energetic Performance vs. Nitro-Substituted Derivatives
Nitro-functionalized oxadiazoles, such as BNFF-1 and ANFF-1, exhibit superior energetic properties compared to chloromethyl analogs due to:
- Higher oxygen balance (OB): Nitro groups improve OB, enhancing detonation heat (e.g., BNFF-1: OB = –10% vs. chloromethyl derivatives: OB ≈ –50%) .
- Increased density: BNFF-1 achieves 1.937 g/cm³, whereas chloromethyl derivatives are likely <1.6 g/cm³ due to lighter substituents .
- Thermal stability: Nitro derivatives decompose above 200°C, while chloromethyl groups may lower thermal stability due to C–Cl bond lability .
Toxicity and Sensitivity
- Aromatic-substituted oxadiazoles (e.g., phenylsulfonyl or chlorophenyl) exhibit lower sensitivity, making them safer for non-energetic applications .
Biological Activity
3,4-bis(chloromethyl)-1,2,5-oxadiazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. The oxadiazole ring structure is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and herbicidal activities. This article reviews the biological activity of 3,4-bis(chloromethyl)-1,2,5-oxadiazole, drawing from various studies and research findings.
3,4-bis(chloromethyl)-1,2,5-oxadiazole is characterized by its chloromethyl substituents which enhance its reactivity and potential interactions with biological targets. The oxadiazole moiety contributes to its stability and ability to serve as a bioisostere in drug design.
Antimicrobial Activity
Research indicates that oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. A notable study reported that compounds with oxadiazole rings demonstrated minimum inhibitory concentrations (MICs) as low as 0.04 µg/mL against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3,4-bis(chloromethyl)-1,2,5-oxadiazole | M. tuberculosis H37Rv | 0.04 |
| 2-substituted oxadiazoles | Helicobacter pylori | 0.10 |
| Styryl oxadiazoles | M. tuberculosis H37Ra | 0.045 |
Anticancer Activity
The anticancer potential of oxadiazoles has been explored extensively. Recent studies indicate that compounds containing the oxadiazole scaffold can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation . For example, hybridization of oxadiazoles with other pharmacophores has shown promising results in inhibiting thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| 3a (oxadiazole derivative) | Breast cancer | Inhibition of HDAC |
| 2-amino-1,3,4-oxadiazoles | Colon cancer | Inhibition of thymidylate synthase |
| Styryl oxadiazoles | Lung cancer | Telomerase inhibition |
Agricultural Applications
The biological activity of oxadiazoles extends to their use as herbicides and insecticides. Studies have demonstrated that certain oxadiazole derivatives possess herbicidal properties that can effectively control weed growth without harming crops . This makes them valuable in agricultural practices.
Case Studies
- Antitubercular Activity : A study by Parikh et al. (2020) synthesized substituted 1,2,4-oxadiazoles demonstrating significant antitubercular activity against M. tuberculosis, with some compounds achieving over 90% inhibition at low concentrations .
- Antifungal Activity : Research has shown that compounds derived from the oxadiazole framework exhibit antifungal properties against various pathogens. A specific derivative was found to be effective against Candida albicans, with an MIC comparable to standard antifungal agents .
- Herbicidal Properties : Experimental results indicated that certain derivatives could inhibit the growth of common agricultural weeds while being safe for crops like maize and wheat .
Q & A
Q. What are the common synthetic routes for preparing 3,4-bis(chloromethyl)-1,2,5-oxadiazole derivatives, and how can reaction conditions be optimized for yield?
Derivatives of 3,4-bis(chloromethyl)-1,2,5-oxadiazole are often synthesized via nucleophilic substitution or condensation reactions. For example, 3,4-diamino-1,2,5-oxadiazole reacts with substituted aldehydes (e.g., 2-hydroxy-5-(aryldiazenyl)benzaldehyde) in methanol under reflux (60–70°C for 8 hours) with acetic acid as a catalyst, yielding azo-azomethine dyes with ~65–80% efficiency after recrystallization . Optimization involves solvent choice (polar aprotic solvents enhance reactivity), stoichiometric control (1:1 molar ratio of reactants), and purification via ice-water precipitation followed by ethanol-water recrystallization .
Q. How are spectroscopic techniques (e.g., NMR, UV-Vis) applied to characterize 3,4-bis(chloromethyl)-1,2,5-oxadiazole-based compounds?
- 1H/13C NMR : Used to confirm imine (–CH=N–) and azo (–N=N–) bond formation. For example, azomethine protons appear as singlets at δ 8.6–9.2 ppm in DMSO-d6 .
- UV-Vis : Detects solvatochromism (e.g., λmax shifts from 420 nm in DMSO to 450 nm in methanol) due to intramolecular charge transfer. pH-dependent studies (using KOH titration) reveal enol-keto tautomerism .
- IR : Identifies functional groups (e.g., –OH stretches at 3400 cm⁻¹, –C=N at 1620 cm⁻¹) .
Q. What strategies are effective for improving the solubility and stability of 1,2,5-oxadiazole derivatives in biological assays?
Derivatization with hydrophilic groups (e.g., –OH, –NH₂) enhances solubility in DMSO or DMF, which are preferred for in vitro assays. Stability is maintained by storing compounds in anhydrous conditions and avoiding prolonged light exposure . For example, azo-azomethine dyes with electron-donating substituents (e.g., –OCH₃) exhibit improved stability in aqueous buffers at pH 7.4 .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3,4-bis(chloromethyl)-1,2,5-oxadiazole in nucleophilic displacement reactions?
The chloromethyl groups at positions 3 and 4 are highly electrophilic due to the electron-withdrawing oxadiazole ring. In reactions with amines or hydrazines, the chloride undergoes SN2 displacement, forming C–N bonds. Computational studies (e.g., DFT) reveal that the reaction proceeds via a trigonal bipyramidal transition state, with activation energies ~25–30 kcal/mol, influenced by solvent polarity . For example, substitution with ammonia in benzene at 25°C yields azepine derivatives with >70% efficiency .
Q. How do structural modifications impact the thermal stability and detonation properties of energetic 1,2,5-oxadiazole derivatives?
- Thermal Stability : Introducing nitro groups (e.g., 3,4-bis(3-nitrofurazan-4-yl)furoxan) increases decomposition temperatures (>250°C) due to enhanced resonance stabilization. Thermogravimetric analysis (TGA) shows weight loss onset at 280°C .
- Detonation Performance : Density functional theory (DFT) calculations predict detonation velocities (D) up to 9,200 m/s and pressures (P) of 38 GPa for nitro-functionalized derivatives, surpassing traditional explosives like RDX (D = 8,750 m/s) .
Q. What computational methods are employed to model the electronic structure and decomposition pathways of 1,2,5-oxadiazole-based compounds?
- Kohn-Sham DFT : Used to calculate HOMO-LUMO gaps (e.g., 4.5 eV for BNFF-1) and predict nitro group dissociation as the primary decomposition pathway .
- Molecular Dynamics (MD) : Simulates thermal decomposition under high pressure, revealing C–NO₂ bond cleavage as the rate-limiting step (activation energy ~45 kcal/mol) .
Q. How can biological activities (e.g., antioxidant, antibacterial) of 1,2,5-oxadiazole derivatives be systematically evaluated?
- Antioxidant Assays : DPPH radical scavenging tests (IC₅₀ values 50–100 μM) identify electron-donating groups (e.g., –CH₃, –OCH₃) as enhancers of activity .
- Antibacterial Screening : Disc diffusion assays against B. cereus and S. aureus (inhibition zones 8–12 mm) correlate with lipophilicity (logP > 2.5), which improves membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
